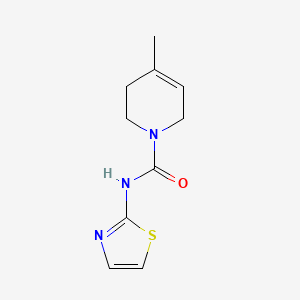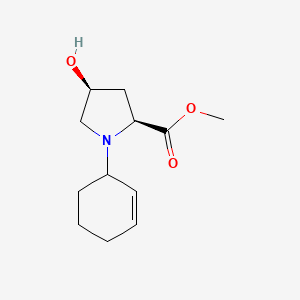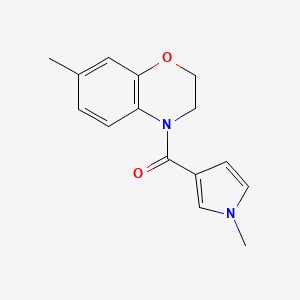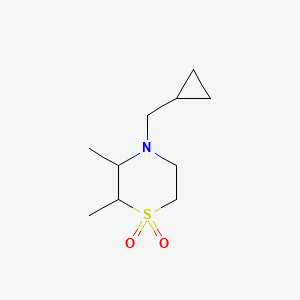![molecular formula C13H10N2OS B7615359 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7615359.png)
3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities This compound features a thieno[2,3-d]pyrimidine core, which is a fused ring system combining a thiophene ring with a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the cyclization of a thiophene derivative with a pyrimidine precursor. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are being investigated for use in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its lipid-lowering activity is attributed to the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in regulating lipid metabolism . The compound’s ability to modulate this pathway makes it a potential therapeutic agent for metabolic disorders.
Comparación Con Compuestos Similares
2-Mercapto-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one: This compound shares a similar thieno[2,3-d]pyrimidine core but differs in the substitution pattern.
6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one: Another closely related compound with a different substitution at the 6-position.
Uniqueness: 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to activate AMPK and its potential therapeutic applications in metabolic disorders set it apart from other similar compounds.
Propiedades
IUPAC Name |
3-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-8-14-12-11(13(15)16)10(7-17-12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTMUUNVNNCXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(azetidine-1-carbonyl)phenyl]acetamide](/img/structure/B7615291.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B7615304.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetamide](/img/structure/B7615305.png)
![Azetidin-1-yl-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B7615311.png)
![7-(cyclopropylmethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7615318.png)

![N-(4-bromophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7615333.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1,5-dimethylpyrrolidin-3-amine](/img/structure/B7615338.png)


![[2-[(1,5-Dimethylpyrrolidin-3-yl)amino]cyclopentyl]methanol](/img/structure/B7615355.png)
![1-[(2-Methoxyphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7615358.png)
![N-(3-chlorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7615371.png)
